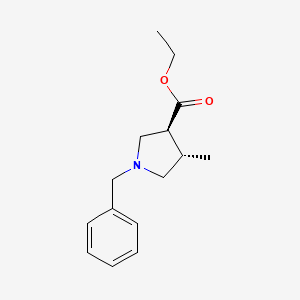

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13608828

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO2 |

|---|---|

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m1/s1 |

| Standard InChI Key | GDZPWQCQDBQIJJ-TZMCWYRMSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2 |

| SMILES | CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Configuration

The compound’s IUPAC name, ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, reflects its stereochemistry, with the (3S,4S) configuration defining the spatial arrangement of substituents . The pyrrolidine ring adopts a puckered conformation, with the benzyl and methyl groups occupying trans positions to minimize steric hindrance . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol |

| SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2 |

| InChIKey | GDZPWQCQDBQIJJ-TZMCWYRMSA-N |

The trans configuration is critical for its chemical behavior, influencing intermolecular interactions and reactivity in synthetic pathways .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester involves multi-step organic reactions, as outlined in patent WO2000015611A1 :

-

Pyrrolidine Ring Formation:

A cyclization reaction between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and 5-methyl-hex-2-enoic acid ethyl ester in methylene chloride, catalyzed by trifluoroacetic acid (TFA), generates the pyrrolidine core . -

Stereochemical Control:

The trans configuration is achieved via thermodynamic control during ring closure, favored by the bulky benzyl and methyl groups adopting equatorial positions . -

Purification:

Chromatography on silica gel with 20% ethyl acetate in hexane yields the pure compound .

Industrial-Scale Considerations

Large-scale production optimizes solvent recovery and catalyst reuse. Continuous flow reactors enhance yield (reported up to 95% in small-scale syntheses) while reducing waste . Critical parameters include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | -5°C to 25°C (step-dependent) |

| Solvent | Methylene chloride |

| Catalyst Loading | 1 mol% TFA |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s ethyl ester and benzyl groups make it a versatile precursor for:

-

Peptidomimetics: The rigid pyrrolidine scaffold mimics peptide backbones, enabling drug design targeting proteases .

-

Chiral Auxiliaries: Its stereochemical purity facilitates asymmetric synthesis of bioactive molecules .

Comparative Analysis with Analogues

Patent WO2000015611A1 highlights structural analogues, such as trans-4-isobutyl-pyrrolidine-3-carboxylic acid ethyl ester, which differ in alkyl chain length and branching . These modifications alter lipophilicity and binding affinity, as shown below:

| Compound | logP (Calculated) | Biological Activity |

|---|---|---|

| trans-1-Benzyl-4-methyl derivative | 2.8 | Intermediate for protease inhibitors |

| trans-4-Isobutyl derivative | 3.1 | Enhanced membrane permeability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume